molecular formula C15H16N2O2S B2483204 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 927996-68-7

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B2483204
CAS No.: 927996-68-7
M. Wt: 288.37
InChI Key: ZVPDULXKESRILS-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective and Anti-addictive Applications

  • Neuroprotective, Anti-addictive, and Antidepressant Properties : A compound closely related to "1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine," known as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been found to display neuroprotective, anti-addictive, and antidepressant properties in animal models of central nervous system disorders. These effects are believed to be mediated through mechanisms such as MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system, underscoring the potential of such compounds in the treatment of various neurodegenerative diseases and mental health conditions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer Applications

  • Tetrahydroisoquinoline Derivatives in Cancer Therapy : Tetrahydroisoquinoline (THIQ), a core structure related to "this compound," has been explored for its role as an anticancer antibiotic among other therapeutic activities. The fused THIQs have shown promise in drug discovery for cancer, with trabectedin's US FDA approval for the treatment of soft tissue sarcomas highlighting the potential of these compounds in anticancer therapy (Singh & Shah, 2017).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound interacts with its targets through a mechanism similar to other indole derivatives . Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

A structurally similar compound, sam-760, was predominantly metabolized by cyp3a (approximately 85%) in liver microsomes and recombinant cytochrome p450 (p450) isozymes . This suggests that 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine may have similar ADME properties.

Result of Action

Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly impact the biosynthesis and action of various compounds . For instance, factors such as light, temperature, and stress can affect the biosynthesis of stilbenes, a class of polyphenolic compounds .

Properties

IUPAC Name

1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-13-9-8-12-5-4-10-17(15(12)11-13)20(18,19)14-6-2-1-3-7-14/h1-3,6-9,11H,4-5,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPDULXKESRILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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